2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c19-13(10-20-12-4-1-2-5-12)18-8-11(9-18)17-14-15-6-3-7-16-14/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMPOEXHFPYLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidinyl Group: The azetidinyl group can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrimidinylamino Group: This step involves the reaction of the azetidinyl intermediate with a pyrimidine derivative under controlled conditions.
Attachment of the Cyclopentylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopentylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on shared functional groups or structural motifs, as derived from the evidence.
Pyrimidine-Containing Analogs
Pyrimidine derivatives are widely explored for their biological activity. Key analogs include:
- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3) (): Structural Differences: Replaces the azetidine and cyclopentylthio groups with an oxadiazole-thione ring and a pyrimidinylthio-methyl chain. Synthesis: Prepared via refluxing hydrazide derivatives with carbon disulfide, contrasting with the target compound’s likely nucleophilic substitution or coupling reactions . Activity: Oxadiazole-thiones are known for antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to the azetidine-containing target .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) ():
- Structural Differences : Features a thietane (three-membered sulfur ring) instead of cyclopentylthio, with an ester group instead of a ketone.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane, highlighting sulfur-based reactivity similar to the target compound .
Sulfur-Containing Heterocycles
Sulfur atoms in heterocycles enhance binding to metal ions or enzymes. Relevant examples:
- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) (): Structural Differences: Pyridine core with styryl substituents and a thioacetamide chain, lacking the azetidine and pyrimidine moieties. Activity: Styrylpyridines are studied for antitumor and fluorescent properties, indicating a broader scope than the target compound’s pyrimidine focus .
Azetidine Derivatives
Azetidine rings are less common than larger nitrogen heterocycles (e.g., pyrrolidine). Examples from and :
- (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid (): Structural Differences: Pyrrolidine-carboxylic acid fused with imidazo-pyrrolo-pyrazine, contrasting with the azetidine-pyrimidine linkage in the target.
Data Tables
Table 2: Molecular Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~363.5 | ~2.8 | 2 (NH, azetidine) | 5 (pyrimidine, ketone) |
| 5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole | ~254.3 | ~1.5 | 1 (NH) | 6 (pyrimidine, oxadiazole) |
| Ethyl 2-[...]thioacetate (1) | ~300.4 | ~2.2 | 0 | 5 (ester, pyrimidine) |
Research Findings and Limitations
- Synthetic Challenges : The azetidine ring in the target compound may pose synthetic hurdles due to ring strain, requiring optimized conditions for stability .
- Bioactivity Gaps : While pyrimidine-azetidine hybrids are understudied, related compounds (e.g., imidazo-pyrrolo-pyrazines in ) show kinase inhibition, suggesting plausible mechanisms for the target .
- Metabolic Considerations : The cyclopentylthio group may enhance lipophilicity but could also increase CYP450-mediated metabolism compared to smaller sulfur rings (e.g., thietane in ) .
Q & A
Q. What are the common synthetic routes for preparing 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine core. Azetidines are often synthesized via ring-closing reactions of β-amino alcohols or via [2+2] cycloadditions under photochemical conditions.
- Step 2 : Introduction of the pyrimidin-2-ylamino group. This may involve nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts .
- Step 3 : Attachment of the cyclopentylthio group. Thioether linkages are formed via alkylation of thiols (e.g., cyclopentanethiol) with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Considerations : Solvent polarity, temperature (often 60–80°C), and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., azetidine NH at δ 3.1–3.5 ppm) and confirms regiochemistry of pyrimidine substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₂₃N₄OS: 367.16 g/mol).
- X-ray Crystallography : Resolves 3D conformation, particularly for azetidine ring puckering and hydrogen-bonding interactions with pyrimidine .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Based on structural analogs (e.g., ), potential targets include:
- GPR40 Receptors : Pyrimidine-amino-azetidine motifs are linked to agonism of G-protein-coupled receptors involved in insulin secretion .
- Kinase Inhibition : Thioether and pyrimidine groups may interact with ATP-binding pockets of kinases (e.g., JAK2, EGFR).
- Experimental Validation : Use biochemical assays (e.g., fluorescence polarization for binding affinity) and cellular models (e.g., HEK293 cells transfected with target receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the cyclopentylthio group introduction?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of cyclopentanethiol.
- Base Selection : Strong bases (e.g., NaH) may induce side reactions; milder bases (K₂CO₃) are preferred for selective alkylation .
- Temperature Control : Elevated temperatures (70–80°C) accelerate reaction but require inert atmospheres (N₂/Ar) to prevent oxidation of thiols.
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) tracks progress, while LC-MS detects intermediates .
Q. What strategies resolve contradictory bioactivity data across different studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and compound purity (e.g., HPLC vs. crude samples).
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) to avoid aggregation.
- Off-Target Profiling : Employ proteome-wide screens (e.g., kinase panels) to identify confounding interactions .
- Structural Confirmation : Re-synthesize batches and verify stereochemistry (e.g., chiral HPLC) to rule out enantiomer-driven discrepancies .
Q. How can computational methods predict the compound’s binding mode to targets like GPR40?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions between the pyrimidine-azetidine core and receptor active sites.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., pyrimidine N-H with Asp138 in GPR40) .
- Free Energy Calculations : MM/GBSA estimates binding free energy, prioritizing residues contributing >1 kcal/mol .
Q. What SAR (Structure-Activity Relationship) insights guide optimization of this compound?
- Methodological Answer :
- Azetidine Modifications : Replace azetidine with pyrrolidine to test ring size impact on target affinity.
- Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance π-stacking with aromatic receptor residues .
- Thioether Linker : Compare cyclopentylthio with bulkier groups (e.g., cyclohexylthio) to evaluate steric effects on membrane permeability (logP >3 preferred) .
- Data-Driven Design : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Data Contradiction Analysis
Q. Why do some studies report high enzyme inhibition while others show negligible activity?
- Methodological Answer :
- Enzyme Isoforms : Test against isoforms (e.g., COX-1 vs. COX-2) with varying active-site geometries.
- Redox Interference : Thioether groups may reduce assay reagents (e.g., MTT), generating false positives. Include negative controls (e.g., compound + reagent without cells) .
- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4) assess if rapid degradation in some models masks activity .
Comparative Tables
Table 1 : Key Synthetic Parameters for Thioether Formation
| Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMF | THF | +30% yield |
| Base | K₂CO₃ | NaOH | Reduced purity |
| Temperature | 70°C | RT | <10% conversion |
| Reaction Time | 12 h | 6 h | Incomplete |
| Source: |
Table 2 : Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| Target Compound | GPR40 | 50 | Cyclopentylthio |
| Analog A (Piperidine core) | GPR40 | 120 | Piperidine |
| Analog B (Pyridine-oxy) | Kinase X | 300 | Pyridine-oxy |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
